

Thermochemical Properties of 1,2,3,6,7,8-Hexahdropyrene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,6,7,8-Hexahdropyrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,2,3,6,7,8-Hexahdropyrene**. The information is compiled from various sources, including the NIST Chemistry WebBook and other chemical property databases, to support research and development activities. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key chemical pathways.

Physicochemical Properties

1,2,3,6,7,8-Hexahdropyrene is a polycyclic aromatic hydrocarbon with the molecular formula $C_{16}H_{16}$ and a molecular weight of 208.30 g/mol .^[1]^[2] It is described as a beige crystalline solid.^[1]

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for **1,2,3,6,7,8-Hexahdropyrene**. These values are essential for understanding the energetic properties and stability of the compound.

Table 1: Enthalpy and Gibbs Free Energy Data

Property	Symbol	Value	Phase	Reference
Standard Enthalpy of Combustion	$\Delta_c H^\circ$	-8326.8 ± 1.6 kJ/mol	solid	[3]
Standard Enthalpy of Formation	$\Delta_f H^\circ$	59.4 ± 1.8 kJ/mol	solid	[3]
Enthalpy of Formation at 298.15 K	$\Delta_f H^\circ$	163.2 kJ/mol	gas	[3]
Enthalpy of Sublimation at 298.15 K	$\Delta_{\text{sub}} H$	103.8 kJ/mol	solid to gas	[3]
Enthalpy of Fusion	$\Delta_{\text{fus}} H$	25.1 kJ/mol	solid to liquid	[3]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	309.8 kJ/mol	gas	[3]

Table 2: Heat Capacity and Entropy Data

Property	Symbol	Value	Phase	Reference
Ideal Gas Heat Capacity at 298.15 K	C_p	239.5 J/mol·K	gas	[3]
Solid Phase Heat Capacity at 298.15 K	C_p	259.3 J/mol·K	solid	[3]
Standard Molar Entropy at 298.15 K	S°	257.2 J/mol·K	solid	[3]

Experimental Protocols

The determination of thermochemical data for polycyclic aromatic hydrocarbons like **1,2,3,6,7,8-Hexahdropyrene** relies on established experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

- **Sample Preparation:** A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").
- **Pressurization:** The bomb is filled with pure oxygen to a pressure of around 30 atm.
- **Immersion:** The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited electrically.
- **Temperature Measurement:** The temperature change of the water is carefully monitored and recorded to determine the heat released by the combustion reaction.
- **Calculation:** The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the amount of sample burned. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions, such as melting (fusion).^{[4][5][6]}

- **Sample Encapsulation:** A small, accurately weighed sample of the crystalline compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.

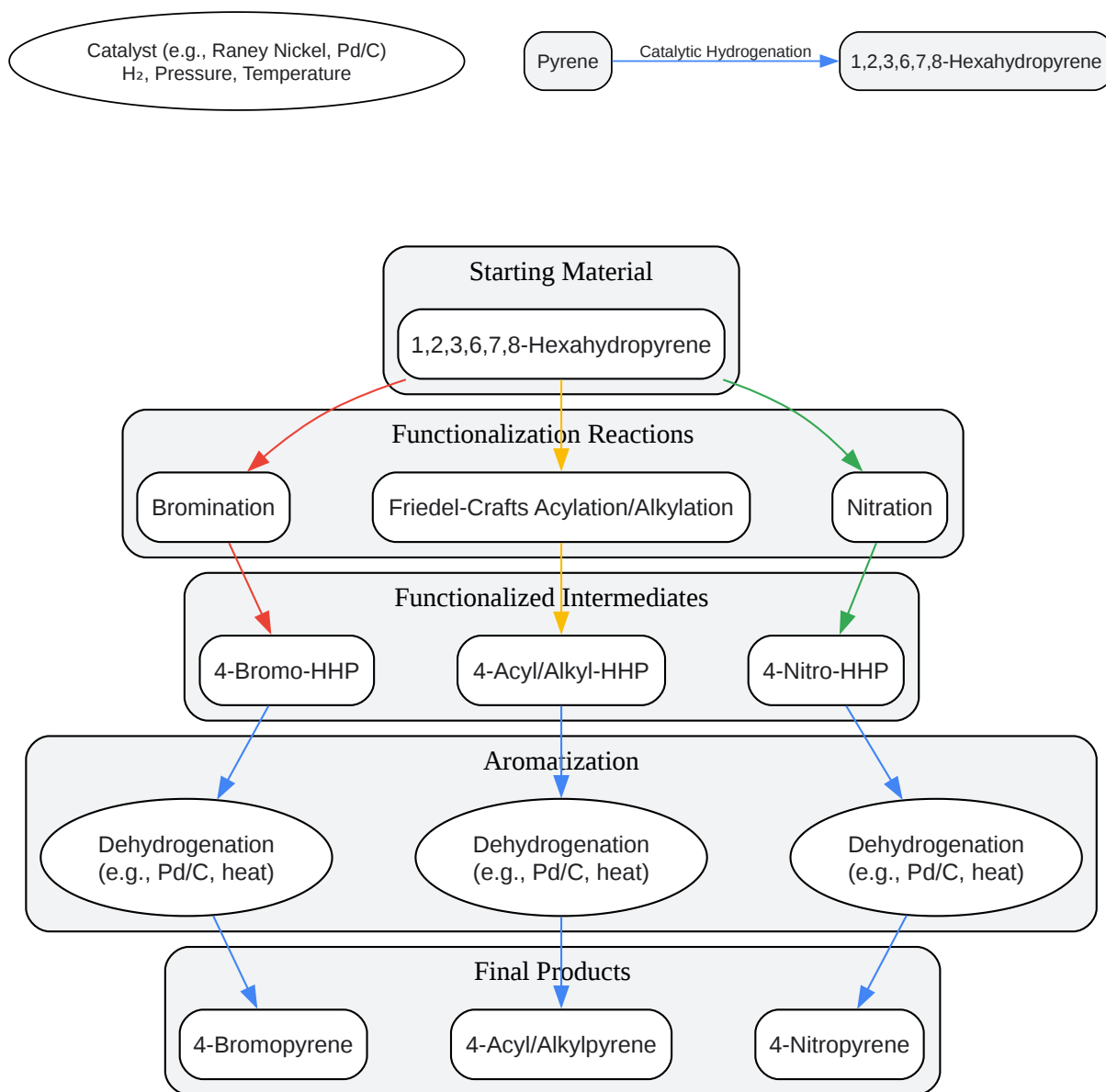
- **Heating Program:** The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[7]
- **Heat Flow Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The temperature at the onset of the peak corresponds to the melting point.[7]

Chemical Synthesis and Reactivity

1,2,3,6,7,8-Hexahdropyrene is a key intermediate in the synthesis of various pyrene derivatives.[8] Its synthesis and subsequent functionalization are important processes in materials science and drug development.

Synthesis of 1,2,3,6,7,8-Hexahdropyrene

The primary method for synthesizing **1,2,3,6,7,8-Hexahdropyrene** is the selective catalytic hydrogenation of pyrene.[9] The reaction conditions can be tuned to favor the formation of the desired hexahydro-product over other hydrogenated species.



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References

- 1. 1,2,3,6,7,8-Hexahdropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Pyrene, 1,2,3,6,7,8-hexahydro- (CAS 1732-13-4) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 4. researchgate.net [researchgate.net]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]
- 9. CN102190554A - Method for preparing 1,2,3,6,7,8-hexahdropyrene - Google Patents [patents.google.com]
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